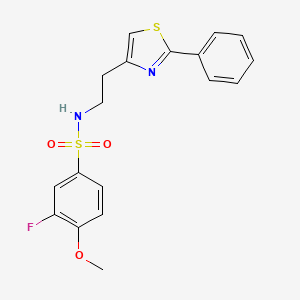

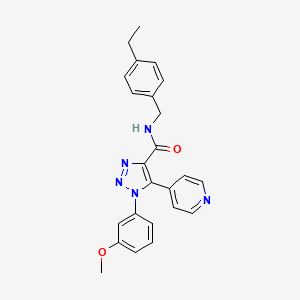

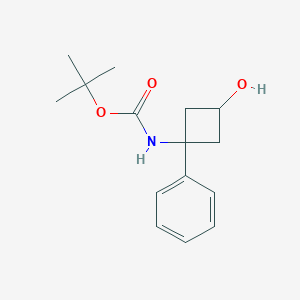

![molecular formula C15H17NO2S2 B2484815 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline CAS No. 2109150-61-8](/img/structure/B2484815.png)

4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline involves several key steps including nucleophilic aromatic substitution, hydrogenation, and subsequent oxidation processes. For instance, 2,6-bis[aryl(alkyl)sulfonyl]anilines are synthesized through a nucleophilic aromatic substitution followed by hydrogenation and oxidation, showcasing the methodology applicable to synthesizing complex sulfonamide derivatives (Beppu et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their sulfonyl groups and their ability to form intramolecular hydrogen bonds, leading to high fluorescence emissions in solid states. These structural features are crucial for their applications in materials science, particularly in the development of fluorescent materials (Beppu et al., 2014).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including sigmatropic rearrangements to form biaryls, showcasing their reactivity and potential in synthetic chemistry (Yanagi, Nogi, & Yorimitsu, 2019). These reactions are significant for constructing complex molecular architectures.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including their fluorescence behavior, are influenced by their molecular structures. For instance, the presence of well-defined intramolecular hydrogen bonds and the immobilization of rotatable amino groups contribute to fluorescence enhancement and improved photostability, which are important for their applications in materials science (Beppu et al., 2014).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are defined by their reactivity patterns, such as their ability to undergo sigmatropic rearrangements. These properties are essential for exploring novel synthetic pathways and developing new compounds with potential applications in various fields (Yanagi, Nogi, & Yorimitsu, 2019).

Aplicaciones Científicas De Investigación

Anti-Inflammatory Agents

A series of 4-(methylsulfonyl)aniline derivatives, including compounds structurally similar to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline, were synthesized to develop potential anti-inflammatory agents. These compounds demonstrated significant reduction of paw edema in rats, indicating potential selectivity against the COX-2 enzyme. This suggests that derivatives of 4-(methylsulfonyl)aniline could be explored for their anti-inflammatory properties and selectivity towards specific enzymes involved in the inflammation pathway (Mahdi, Mohammed, & Jassim, 2012).

Antioxidant Capacity Assays

The reaction pathways of antioxidants, including compounds structurally related to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline, were studied in detail using ABTS/potassium persulfate decolorization assays. The study highlighted two principal reaction pathways for antioxidants, with specific reactions like coupling potentially biasing the comparison between different antioxidants. This provides insights into the specific interactions and reactions that such compounds undergo in antioxidant capacity assays, indicating their potential utility in understanding and measuring antioxidant properties (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Biotransformation and Metabolic Pathways

Research on the biotransformation of structurally related compounds, like 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline, showed that modified anilines were identified in the hydrolysed urine of rats, suggesting intramolecular hydroxylation-induced chlorine migration during catabolic degradation. This provides valuable insights into the metabolic pathways and biotransformation processes that similar compounds undergo in biological systems, which is crucial for understanding their behavior and potential effects in living organisms (Kolar & Schlesiger, 1975).

Anticonvulsant Activity

Studies have been conducted on the anticonvulsant activity of piperidine derivatives structurally related to 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline. These compounds showed promise in inhibiting acetylcholinesterase activity, with potential implications for treating conditions like dementia. This suggests that derivatives of 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline could be explored further for their potential in treating neurological conditions (Sugimoto et al., 1990).

Mecanismo De Acción

Target of Action

Similar compounds are known to target various enzymes and receptors, influencing their function and leading to changes at the cellular level .

Mode of Action

It’s known that similar compounds can interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .

Result of Action

Similar compounds have been shown to induce a variety of responses at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Direcciones Futuras

The future directions for “4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline” would depend on its potential applications. For instance, sulfonamides have been extensively utilized as a drug scaffold in medicinal chemistry . To date, about 15,000 sulfonamide derivatives, analogues, and related compounds have been synthesized . This has led to the discovery of many useful drugs which are effective for diuretics, antimalarial and leprosy agents, and antithyroid agents .

Propiedades

IUPAC Name |

4-(2-benzylsulfonylethylsulfanyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c16-14-6-8-15(9-7-14)19-10-11-20(17,18)12-13-4-2-1-3-5-13/h1-9H,10-12,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGHMAZBBLMTMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCSC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

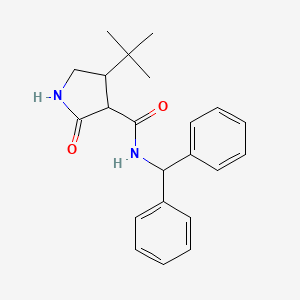

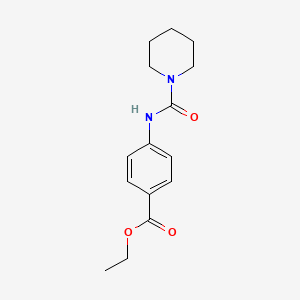

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)

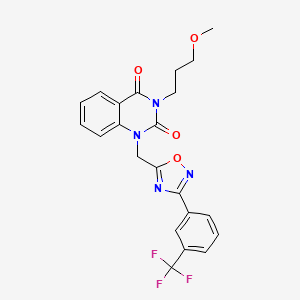

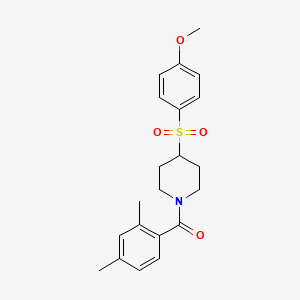

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)

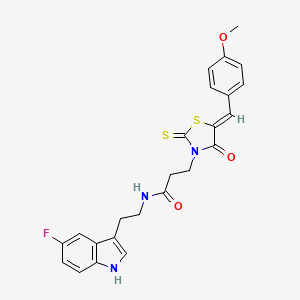

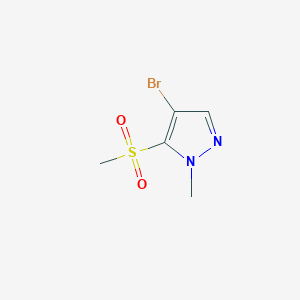

![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)